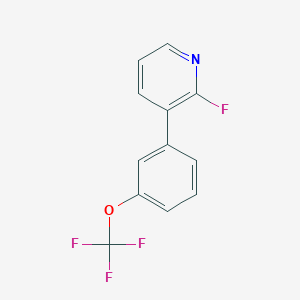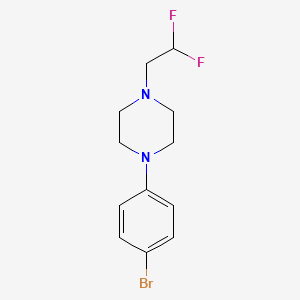
1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine
Übersicht
Beschreibung
1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine (1-BP-2,2-DFP) is a compound belonging to the piperazine family of heterocyclic compounds. It is a white solid with a molecular weight of 330.14 g/mol. 1-BP-2,2-DFP has been studied for its potential applications in the field of medicinal chemistry and pharmacology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has been studied for its potential applications in the field of medicinal chemistry and pharmacology. It has been used as a building block for the synthesis of various biologically active molecules, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has also been used in the synthesis of drugs that have anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has been studied for its potential ability to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in the regulation of muscle contraction, memory, and learning. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function.
Biochemische Und Physiologische Effekte
1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This can lead to improved cognitive function, as well as improved muscle contraction, memory, and learning. In addition, 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it an attractive option for research. In addition, it is relatively easy to synthesize, making it readily available for use in experiments. However, 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has some limitations as well. It is a relatively unstable compound, making it difficult to store and transport. In addition, it is a relatively toxic compound, making it dangerous to handle in large quantities.
Zukünftige Richtungen
1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has potential applications in the field of medicinal chemistry and pharmacology. Further research is needed to explore its potential as a therapeutic agent for a variety of diseases, such as cancer and viral infections. In addition, further research is needed to explore its potential as an inhibitor of the enzyme acetylcholinesterase, which could lead to improved cognitive function. Finally, further research is needed to explore the potential of 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine as a building block for the synthesis of other biologically active molecules.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-4-(2,2-difluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2/c13-10-1-3-11(4-2-10)17-7-5-16(6-8-17)9-12(14)15/h1-4,12H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVWGAIGCHWBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)F)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



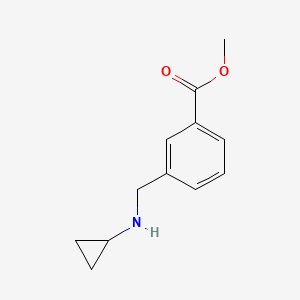
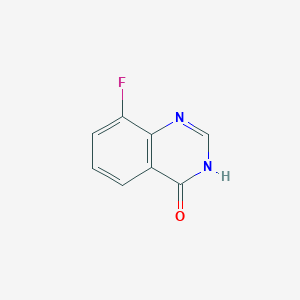
![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)
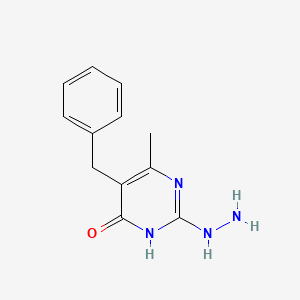
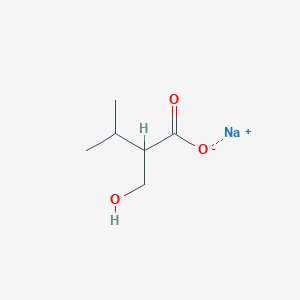
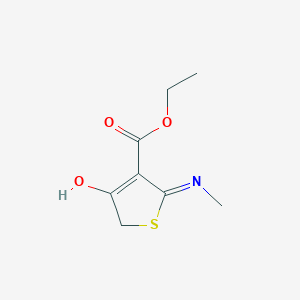
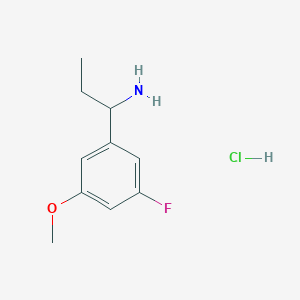
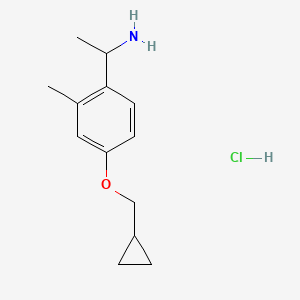
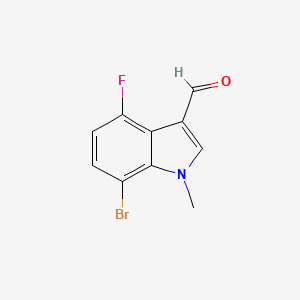
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)
